![molecular formula C12H10O4 B159564 Ethyl coumarin-3-carboxylate CAS No. 1846-76-0](/img/structure/B159564.png)
Ethyl coumarin-3-carboxylate
Overview
Description
Ethyl 3-coumarincarboxylate, also known as ethyl coumarin-3-carboxylate, is a derivative of coumarin. Coumarins are a class of naturally occurring compounds found in many plants and are known for their diverse biological activities. Ethyl 3-coumarincarboxylate is particularly significant in organic synthesis and is used in the production of biologically active compounds .
Mechanism of Action
Ethyl coumarin-3-carboxylate, also known as Ethyl 2-oxo-2H-chromene-3-carboxylate, is a compound that occupies an important position in organic synthesis and is used in the production of biologically active compounds .
Target of Action
They are involved in the actions of plant growth hormones and growth regulators, the control of respiration, photosynthesis, as well as defense against infection .
Mode of Action
Coumarins and their derivatives are known to act as antioxidants, enzyme inhibitors, and precursors of toxic substances . They have important effects in plant biochemistry and physiology .
Biochemical Pathways
Coumarins are known to be involved in various biochemical pathways related to plant growth hormones, respiration, photosynthesis, and defense against infection .
Result of Action
Coumarins and their derivatives are known to have various biological effects, including acting as antioxidants, enzyme inhibitors, and precursors of toxic substances .
Biochemical Analysis
Cellular Effects
It has been found to have cytotoxic effects against human breast carcinoma cell line (MCF-7)
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-coumarincarboxylate can be synthesized through various methods. One common method involves the Knoevenagel condensation reaction, where salicylaldehyde reacts with ethyl cyanoacetate in the presence of a base to form the coumarin derivative . Another method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of a strong acid .
Industrial Production Methods: Industrial production of ethyl 3-coumarincarboxylate typically involves large-scale Knoevenagel or Pechmann condensations. These methods are favored due to their efficiency and the high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-coumarincarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction can yield dihydrocoumarin derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
Biological Applications
ECC has shown promise in various biological applications, particularly in the development of pharmaceuticals. Its derivatives are known for:
- Antioxidant Activity : ECC and its derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems .
- Antimicrobial Properties : Studies have demonstrated that ECC possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases .
Material Science Applications
In material science, ECC serves as a precursor for synthesizing advanced materials such as carbon quantum dots (CQDs). These CQDs are utilized for their luminescent properties in biomedical imaging and sensing applications:
- Fluorescent Probes : Coumarin-modified CQDs derived from ECC have been developed for bioimaging due to their high quantum yield and biocompatibility .
- Nanomaterials : The incorporation of ECC into nanomaterial synthesis enhances the functional properties of these materials, enabling applications in drug delivery systems and sensors .
Case Study 1: Antioxidant Activity
A study evaluating the antioxidant capacity of ECC derivatives found that certain modifications significantly enhanced their free radical scavenging ability. These findings suggest potential applications in nutraceuticals.
Case Study 2: Antimicrobial Activity
Research conducted on ECC's antimicrobial efficacy revealed that it effectively inhibited the growth of E. coli and S. aureus. This highlights its potential role in developing new antimicrobial agents.
Comparison with Similar Compounds
- Coumarin-3-carboxylic acid
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 2H-1-benzopyran-3-carboxylate
Comparison: Ethyl 3-coumarincarboxylate is unique due to its ester group, which can be easily modified to produce a variety of derivatives. This makes it a versatile intermediate in organic synthesis compared to other coumarin derivatives .
Biological Activity
Ethyl coumarin-3-carboxylate (ECC) is a compound belonging to the coumarin family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of ECC, supported by case studies and research findings.
1. Overview of this compound
ECC is synthesized through various methods, including the Knoevenagel condensation reaction, which involves the reaction of 2-hydroxybenzaldehyde with diethyl malonate. This compound has attracted attention due to its potential in medicinal chemistry, particularly as an antitumor agent and in enzyme inhibition.
2. Synthesis of this compound
The synthesis of ECC can be achieved through several methods, including:
- Knoevenagel Condensation : This method employs different catalysts like piperidine and magnesium aluminophosphate to yield ECC in good yields .
- Miscellaneous Methods : Other approaches include copper(II)-catalyzed reactions and cyclization processes involving diazo compounds .
3.1 Antitumor Activity
Recent studies have highlighted the antitumor potential of ECC and its derivatives:
- A study demonstrated that ECC derivatives exhibited a 100% decrease in tumor cell viability in Ehrlich Ascites Carcinoma (EAC)-bearing mice, indicating significant antitumor activity .
- The compound showed promising results in apoptosis assays and antioxidant activities without adversely affecting liver or kidney functions .
3.2 Antimicrobial Activity
ECC and its derivatives have been evaluated for antimicrobial properties:
- Various amide and ester derivatives of coumarin-3-carboxylate have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans. .
- Specific derivatives demonstrated inhibition against Helicobacter pylori, showcasing their potential in treating infections .
3.3 Enzyme Inhibition
ECC has been investigated for its ability to inhibit specific enzymes:
- Some studies reported that ECC derivatives exhibit inhibitory activity against monoamine oxidase (MAO) isoforms, which are relevant in neurodegenerative diseases .
- Additionally, certain derivatives showed inhibition of gGAPDH, an enzyme involved in glycolysis, which may have implications for cancer metabolism .
4. Case Studies
5. Conclusion
This compound represents a promising compound with diverse biological activities, particularly in cancer therapy and antimicrobial applications. Ongoing research into its mechanisms of action and further modifications could enhance its therapeutic efficacy. The synthesis methods available for ECC allow for the development of various derivatives that may possess enhanced biological properties.
Properties
IUPAC Name |
ethyl 2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHPEMKBJGUYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171594 | |
Record name | Ethylcoumarin-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-76-0 | |
Record name | 3-Carbethoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1846-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylcoumarin-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1846-76-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylcoumarin-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Coumarin-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLCOUMARIN-3-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27EAZ97E5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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